BEUdR

Description

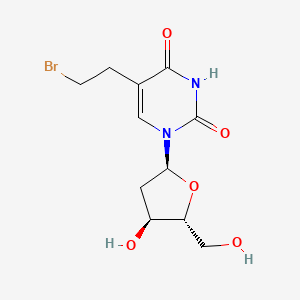

5-(2-Bromoethyl)-2'-deoxyuridine (BEUdR) is a pyrimidine nucleoside analog characterized by a bromoethyl substituent at the 5-position of the uracil ring (Figure 1). This compound inhibits viral replication by competing with endogenous thymidine for incorporation into viral DNA, a mechanism common to many nucleoside analogs. However, its distinguishing feature lies in its remarkably low cytotoxicity compared to other analogs. In vitro studies report a 50% inhibitory concentration (ID50) for uninfected host cells at 8500 µM, making it one of the least toxic compounds in its class .

Properties

CAS No. |

90301-64-7 |

|---|---|

Molecular Formula |

C11H15BrN2O5 |

Molecular Weight |

335.15 g/mol |

IUPAC Name |

5-(2-bromoethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H15BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,1-3,5H2,(H,13,17,18)/t7-,8+,9-/m0/s1 |

InChI Key |

ARAPHVJYXVDNPN-YIZRAAEISA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CCBr)CO)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)CCBr)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CCBr)CO)O |

Synonyms |

5-(2-bromoethyl)-2'-deoxyuridine BEUdR |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

| Compound | Substituent at 5-Position | Key Structural Feature |

|---|---|---|

| This compound | 2-Bromoethyl | Bromoethyl side chain enhances lipophilicity |

| ACG | Acyclic hydroxymethyl | Acyclic guanosine analog lacking ribose ring |

| BVUdR | 2-Bromovinyl | Bromovinyl group improves thymidine kinase affinity |

Mechanistic Implications :

- This compound : The bromoethyl group may reduce phosphorylation efficiency by viral thymidine kinase (TK), leading to weaker antiviral activity but lower host toxicity .

- BVUdR : The bromovinyl group enhances TK affinity, resulting in potent HSV inhibition but higher cytotoxicity .

- ACG : Its acyclic structure prevents DNA chain elongation, offering high specificity for HSV-infected cells .

Antiviral Activity and Toxicity

Table 1 : Comparative Antiviral and Cytotoxicity Profiles

| Compound | EC50 (HSV-1/HSV-2) | ID50 (Host Cells, µM) | Selective Index (SI = ID50/EC50) |

|---|---|---|---|

| This compound | >100 µM (Weak) | 8500 | ≥85 |

| BVUdR | 0.01–0.1 µM (Strong) | ~100–500 | ~10–50 |

| ACG | 0.1–1 µM (Moderate) | >1000 | >1000 |

Key Findings :

Potency : this compound exhibits weaker antiviral activity (higher EC50) than BVUdR and ACG .

Toxicity : this compound’s ID50 is 17–85 times higher than BVUdR’s, indicating superior safety .

Selectivity : Despite lower potency, this compound’s SI rivals or exceeds that of ACG and BVUdR due to minimal host-cell toxicity .

Pharmacokinetic and Clinical Implications

Figures :

- Figure 1 : Chemical structure of this compound (5-(2-bromoethyl)-2'-deoxyuridine).

References: The analysis synthesizes data from peer-reviewed studies on this compound and its analogs, adhering to journal guidelines for chemical nomenclature and SI unit usage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.